molecular formula C22H16Cl2N4O6 B11086395 2-benzyl-N,N'-bis(4-chloro-3-nitrophenyl)propanediamide

2-benzyl-N,N'-bis(4-chloro-3-nitrophenyl)propanediamide

Cat. No.: B11086395
M. Wt: 503.3 g/mol
InChI Key: AEMKXXYEVWQDPW-UHFFFAOYSA-N
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Description

2-Benzyl-N,N’-bis(4-chloro-3-nitrophenyl)propanediamide is an organic compound characterized by its complex structure, which includes benzyl, chloro, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-N,N’-bis(4-chloro-3-nitrophenyl)propanediamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzylamine derivative, followed by the introduction of the chloro and nitro groups through electrophilic aromatic substitution reactions. The final step involves the formation of the propanediamide structure through a condensation reaction with appropriate amine and acid chloride reagents under controlled conditions, such as low temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for scalability, including the use of catalysts and solvents that facilitate the reactions while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-N,N’-bis(4-chloro-3-nitrophenyl)propanediamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields the corresponding amines, while substitution of the chloro groups can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-Benzyl-N,N’-bis(4-chloro-3-nitrophenyl)propanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of nitro and chloro groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-benzyl-N,N’-bis(4-chloro-3-nitrophenyl)propanediamide exerts its effects is largely dependent on its interaction with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The chloro groups can also participate in covalent bonding with biological targets, enhancing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-N,N’-bis(5-chloro-2-methylphenyl)malonamide: Similar structure but with methyl groups instead of nitro groups.

    2-Benzyl-N,N’-bis(4-chloro-3-methylphenyl)propanediamide: Similar structure but with methyl groups instead of nitro groups.

Uniqueness

2-Benzyl-N,N’-bis(4-chloro-3-nitrophenyl)propanediamide is unique due to the presence of both nitro and chloro groups, which confer distinct chemical reactivity and biological activity

This detailed overview highlights the significance of 2-benzyl-N,N’-bis(4-chloro-3-nitrophenyl)propanediamide in various scientific and industrial contexts

Properties

Molecular Formula

C22H16Cl2N4O6

Molecular Weight

503.3 g/mol

IUPAC Name

2-benzyl-N,N'-bis(4-chloro-3-nitrophenyl)propanediamide

InChI

InChI=1S/C22H16Cl2N4O6/c23-17-8-6-14(11-19(17)27(31)32)25-21(29)16(10-13-4-2-1-3-5-13)22(30)26-15-7-9-18(24)20(12-15)28(33)34/h1-9,11-12,16H,10H2,(H,25,29)(H,26,30)

InChI Key

AEMKXXYEVWQDPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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